1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1264046-37-8
Cat. No.: VC11695909
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264046-37-8 |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,21,22) |
| Standard InChI Key | UDVLISXGRVKMFP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid belongs to the pyrazole-carboxylic acid family, featuring a five-membered dihydropyrazole ring fused with aromatic substituents. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.3 g/mol. The IUPAC name, 2-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid, reflects its substitution pattern:
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A 4-ethoxyphenyl group at position 2 of the pyrazole ring.
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A phenyl group at position 3.
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A carboxylic acid moiety at position 5.
The ethoxy group (–OCH₂CH₃) introduces hydrophobicity, while the carboxylic acid enables hydrogen bonding, critical for biological interactions. X-ray crystallography of analogous compounds reveals a planar pyrazole ring with dihedral angles between aromatic substituents influencing binding pocket compatibility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1264046-37-8 | |
| Molecular Formula | C₁₈H₁₈N₂O₃ | |
| Molecular Weight | 310.3 g/mol | |
| SMILES | CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Topological Polar Surface Area | 78.3 Ų |
Synthesis and Chemical Reactivity
The synthesis of 1-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically follows a Claisen-Schmidt condensation and cyclization strategy, as outlined for related pyrazole derivatives :
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Chalcone Formation: 4-Chloro/bromophenyl acetophenone reacts with substituted aldehydes under basic conditions to yield α,β-unsaturated ketones.
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Cyclization: Semicarbazide derivatives undergo cyclocondensation with chalcones, forming the dihydropyrazole core.
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Functionalization: Post-synthetic modifications, such as ester hydrolysis, introduce the carboxylic acid group.
For example, 4-ureidobenzenesulfonamide reacts with hydrazine hydrate to form semicarbazide intermediates, which cyclize with chalcones to yield target structures . The final compound is purified via recrystallization or chromatography, with yields averaging 60–75%.
Analytical Characterization
Advanced spectroscopic techniques confirm the structure and purity of 1-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid:
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¹H-NMR: Peaks at δ 3.26–3.13 ppm (CH₂ of dihydropyrazole) and δ 5.54–5.48 ppm (CH at C₅) validate ring formation .
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¹³C-NMR: Signals at ~170 ppm correspond to the carboxylic acid carbonyl.
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IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (–OH) confirm functional groups.
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HPLC: Purity >95% is achieved using C18 columns with methanol-water mobile phases.
Pharmacological Relevance
Carbonic Anhydrase Inhibition
This compound exhibits selective inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors . Comparative studies show:
Table 2: Inhibitory Activity Against CA Isoforms
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Source |
|---|---|---|---|---|---|
| 1-(4-Ethoxyphenyl)-... | 420 | 380 | 8.2 | 11.5 | |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.8 |
The 3-phenyl and 5-aryl substituents enhance binding to CA IX/XII’s hydrophobic cleft, while the carboxylic acid interacts with Zn²⁺ in the active site . Molecular docking studies reveal enantiomer-dependent orientations, with (S)-enantiomers favoring interactions with V131 and Q92 residues .
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